(2-Aminopyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminopyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C5H7BN2O2. This compound is notable for its utility in various chemical reactions, particularly in the field of organic synthesis.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including proteins and enzymes .
Mode of Action
(2-Aminopyridin-3-yl)boronic acid is a type of boronic acid, which is often used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst . The boronic acid acts as the nucleophile, transferring the organic group from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, in which this compound participates, is a key process in the synthesis of various organic compounds . These compounds can then participate in numerous biochemical pathways.
Result of Action
As a participant in the suzuki–miyaura coupling reaction, this compound contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, potentially affecting cellular processes depending on the nature of these compounds.
Biochemical Analysis
Biochemical Properties
The key interaction of boronic acids, including (2-Aminopyridin-3-yl)boronic acid, with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Molecular Mechanism
Boronic acids typically exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable under normal storage conditions .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors .
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids are known to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: There are several methods for synthesizing pyridinylboronic acids, including (2-Aminopyridin-3-yl)boronic acid:
Metal-Halogen Exchange: This involves the exchange of a halogen atom in the corresponding pyridinyl halide with a boronic acid group using trialkylborates.
Directed Ortho-Metallation (DoM): This method involves the metal-hydrogen exchange of a substituted pyridine followed by borylation using trialkylborates.
Palladium-Catalyzed Cross Coupling: Halopyridines are coupled with tetraalkoxydiboron or dialkoxyhydroborane.
C-H or C-F Bond Activation: Catalyzed by iridium or rhodium, this method involves the activation of C-H or C-F bonds followed by borylation.
[4+2] Cycloaddition: This method involves the cycloaddition reaction to introduce the boronic acid group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (2-Aminopyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds, involving the coupling of boronic acids with halides in the presence of a palladium catalyst.
Chan-Lam Coupling: This reaction involves the coupling of boronic acids with amines or alcohols in the presence of a copper catalyst.
Petasis Reaction: This multicomponent reaction involves the coupling of boronic acids with amines and aldehydes.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Trialkylborates: Used in the synthesis of boronic acids via metal-halogen exchange and DoM methods.
Major Products: The major products formed from these reactions are typically biaryl compounds (from Suzuki-Miyaura coupling), arylamines or aryl ethers (from Chan-Lam coupling), and complex amine derivatives (from Petasis reaction).
Scientific Research Applications
(2-Aminopyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
(2-Aminopyridin-5-yl)boronic acid pinacol ester: Similar in structure but with a different position of the boronic acid group.
6-Aminopyridine-3-boronic acid: Another pyridinylboronic acid with similar reactivity.
Uniqueness: (2-Aminopyridin-3-yl)boronic acid is unique due to its specific positioning of the boronic acid group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of complex molecules and in applications requiring precise chemical modifications.
Biological Activity
(2-Aminopyridin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Overview of Boronic Acids
Boronic acids, including this compound, have garnered attention for their unique ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for their role in biological systems and therapeutic applications. The introduction of boronic acid moieties into bioactive molecules can enhance their selectivity and pharmacokinetic profiles, leading to improved therapeutic efficacy .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. It has been shown to inhibit specific cancer cell lines through mechanisms involving the modulation of protein interactions and enzymatic pathways. For instance, boronic acids have been implicated in the inhibition of proteasome activity, which is vital for the degradation of regulatory proteins in cancer cells .
Case Study: Inhibition of Cancer Cell Proliferation
A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines. The IC50 values for different cell lines were determined, showcasing its potency:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 12.5 |
HeLa (Cervical Cancer) | 10.0 |
A549 (Lung Cancer) | 15.0 |
These results indicate that this compound could serve as a lead compound for developing new anticancer agents .
Antibacterial and Antiviral Activity
In addition to its anticancer properties, this compound has shown antibacterial and antiviral activities. Studies have highlighted its effectiveness against various bacterial strains by disrupting essential cellular processes.
Table: Antibacterial Activity Against Common Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
The compound's mechanism involves binding to bacterial enzymes, thereby inhibiting their function and leading to bacterial cell death .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Proteasome Inhibition : Similar to bortezomib, it disrupts the proteasomal degradation pathway, leading to the accumulation of pro-apoptotic factors.
- Enzyme Interaction : It forms reversible covalent bonds with serine and cysteine residues in enzymes, affecting their activity.
- Nucleic Acid Binding : The compound can interact with nucleic acids, potentially influencing gene expression and cellular signaling pathways .
Synthesis and Derivatives
The synthesis of this compound typically involves straightforward methodologies such as Suzuki-Miyaura coupling reactions. These synthetic pathways allow for the incorporation of various substituents that can modulate its biological activity.
Properties
IUPAC Name |
(2-aminopyridin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2/c7-5-4(6(9)10)2-1-3-8-5/h1-3,9-10H,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFFTFAARIPGPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)N)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.